molecular formula C13H13N3O2 B2767387 N-(Cyanomethyl)-4-(2-oxopyrrolidin-1-yl)benzamide CAS No. 2249235-19-4

N-(Cyanomethyl)-4-(2-oxopyrrolidin-1-yl)benzamide

Cat. No.: B2767387
CAS No.: 2249235-19-4
M. Wt: 243.266
InChI Key: NVLZVFBSWFWRAQ-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-4-(2-oxopyrrolidin-1-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with a cyanomethyl group and a 2-oxopyrrolidin-1-yl substituent, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-4-(2-oxopyrrolidin-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-aminobenzamide with cyanomethyl chloride under basic conditions.

    Introduction of the 2-Oxopyrrolidin-1-yl Group: The next step involves the introduction of the 2-oxopyrrolidin-1-yl group through a nucleophilic substitution reaction. This is achieved by reacting the intermediate product with 2-oxopyrrolidine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-4-(2-oxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanomethyl group to an amine.

    Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted benzamides, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(Cyanomethyl)-4-(2-oxopyrrolidin-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-4-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The cyanomethyl group and the 2-oxopyrrolidin-1-yl moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanophenyl)-2-(2-oxopyrrolidin-1-yl)propanamide
  • N-(3-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzamide

Uniqueness

N-(Cyanomethyl)-4-(2-oxopyrrolidin-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-(cyanomethyl)-4-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-7-8-15-13(18)10-3-5-11(6-4-10)16-9-1-2-12(16)17/h3-6H,1-2,8-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLZVFBSWFWRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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